molecular formula C15H21NO4 B15174533 (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane CAS No. 918799-09-4

(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane

Cat. No.: B15174533
CAS No.: 918799-09-4
M. Wt: 279.33 g/mol
InChI Key: OTRFVKWQQAVPHU-HONMWMINSA-N
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Description

(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and various substituents including an ethyl group, trimethyl groups, and a nitrophenyl group. The specific stereochemistry indicated by (4R,5R,6S) denotes the spatial arrangement of these groups, which can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a dioxane ring precursor, which is then functionalized through a series of reactions to introduce the ethyl, trimethyl, and nitrophenyl groups. Key steps may include:

    Alkylation: Introduction of the ethyl group using an alkyl halide and a strong base.

    Nitration: Introduction of the nitro group on the phenyl ring using a nitrating agent such as nitric acid.

    Methylation: Introduction of the trimethyl groups using methylating agents like methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing these synthetic steps for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl and trimethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents or other electrophiles/nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted dioxane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is used as a model compound to study stereochemistry and reaction mechanisms. Its unique structure makes it an interesting subject for exploring the effects of stereochemistry on reactivity and product formation.

Biology and Medicine

In biology and medicine, this compound can be used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications. The nitrophenyl group, in particular, is a common motif in drug design due to its ability to interact with biological targets.

Industry

In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-aminophenyl)-1,3-dioxane: Similar structure but with an amino group instead of a nitro group.

    (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-methylphenyl)-1,3-dioxane: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane makes it unique compared to its analogs

Properties

CAS No.

918799-09-4

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane

InChI

InChI=1S/C15H21NO4/c1-5-13-10(2)14(20-15(3,4)19-13)11-6-8-12(9-7-11)16(17)18/h6-10,13-14H,5H2,1-4H3/t10-,13-,14+/m1/s1

InChI Key

OTRFVKWQQAVPHU-HONMWMINSA-N

Isomeric SMILES

CC[C@@H]1[C@H]([C@H](OC(O1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CCC1C(C(OC(O1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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